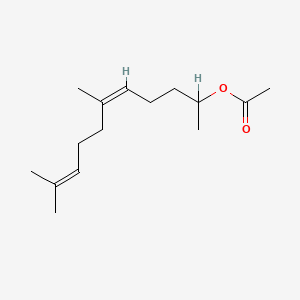

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate

Descripción

(Z)-Isomer Spatial Arrangement

The (Z)-configuration refers to the cis arrangement of higher-priority groups around the double bond. For undeca-5,9-diene:

- Priority Assignment :

- Cahn-Ingold-Prelog Rules :

Structural Representation :

CH₃-C(O)O-CH₂-CH₂-C(=CH₂)-CH(CH₃)-CH₂-CH₂-C(=CH₂)-CH(CH₃)-CH₃

Note: The (Z)-configuration applies to both C5-C6 and C9-C10 double bonds.

Comparative Analysis with (E)-Isomer Configuration

The (E)-isomer (CAS 3239-35-8) differs in spatial arrangement:

| Parameter | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| CAS Number | 3239-37-0 | 3239-35-8 |

| Configuration | cis (higher-priority groups same side) | trans (higher-priority groups opposite sides) |

| Synonyms | cis-5-Tangerinol | (E)-5-Tangerinol |

| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ |

Physical Differences :

- Boiling Point : The (Z)-isomer typically has a lower boiling point than the (E)-isomer due to reduced intermolecular forces.

- Reactivity : The (Z)-isomer may exhibit distinct reactivity in hydrogenation or addition reactions due to steric effects.

Data Tables and Structural Insights

Table 1: Key Structural and Isomeric Data

| Property | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| CAS Number | 3239-37-0 | 3239-35-8 |

| SMILES Code | CC(OC(C)=O)CC/C=C(C)\CCC=C(C)C | CC(OC(C)=O)CC/C=C(C)/CCC=C(C)C |

| Double Bond Configuration | Z (cis) | E (trans) |

| Synonyms | cis-5-Tangerinol | (E)-5-Tangerinol |

Table 2: Molecular Formula and Isomerism

| Compound | Molecular Formula | Type of Isomerism |

|---|---|---|

| This compound | C₁₅H₂₆O₂ | Stereoisomer (Z) |

| (E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate | C₁₅H₂₆O₂ | Stereoisomer (E) |

Propiedades

IUPAC Name |

[(5Z)-6,10-dimethylundeca-5,9-dien-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)17-15(5)16/h8,10,14H,6-7,9,11H2,1-5H3/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGLLMNDXKACMT-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(/C)\CCC=C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701213087 | |

| Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3239-37-0 | |

| Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-6,10-dimethylundeca-5,9-dien-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of the (Z)-6,10-Dimethylundeca-5,9-dien-2-one Precursor

The key precursor to the acetate is the corresponding ketone, (Z)-6,10-dimethylundeca-5,9-dien-2-one. This compound is synthesized via condensation reactions starting from ethyl acetoacetate and neryl bromide or related allylic halides under basic conditions.

- General Procedure : The reaction involves the nucleophilic substitution of ethyl acetoacetate with freshly prepared neryl bromide, followed by base-mediated elimination to afford the conjugated diene ketone with Z-configuration.

- Purification : Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures yields the ketone as a pale yellow oil in high yield (~93%).

Reduction and Acetylation to Form the Target Acetate

The ketone is then reduced to the corresponding secondary alcohol, which is subsequently acetylated to form this compound.

- Reduction : Typically, the ketone is reduced using sodium borohydride or diisobutylaluminum hydride (DIBAL-H) at low temperature to avoid isomerization of double bonds.

- Acetylation : The resulting alcohol is treated with acetic anhydride in the presence of a base such as pyridine or triethylamine to afford the acetate ester.

- Yields and Purity : These steps proceed with good yields (typically above 80%) and maintain the Z-configuration of the diene system.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Ketone formation | Ethyl acetoacetate, neryl bromide, KOH | Room temp to 40°C | 90-95 | Freshly prepared neryl bromide preferred |

| Reduction | NaBH4 or DIBAL-H | 0°C to RT | 85-90 | Avoid prolonged reaction times |

| Acetylation | Ac2O, pyridine or Et3N | 0°C to RT | 80-85 | Use dry solvents to prevent hydrolysis |

| Purification | Flash chromatography (silica gel, PE/EtOAc) | Ambient | — | Basified silica gel improves separation |

Representative Experimental Data

- NMR Characterization : The ^1H NMR spectrum shows characteristic signals for the acetate methyl group (~2.0 ppm), olefinic protons (5.0–5.2 ppm), and methyl groups at the 6 and 10 positions (~1.6–1.8 ppm).

- TLC Rf Values : Typically, Rf ~0.6 in petroleum ether/ethyl acetate (95:5) solvent system.

- Physical State : The compound is generally obtained as a pale yellow oil.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated esters.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like amines or alcohols replace the acetate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines (NH3) or alcohols (ROH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated esters.

Substitution: Amides or other esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate serves as a model compound in studies related to:

- Esterification and Hydrolysis Reactions: Its unique structure allows researchers to investigate reaction mechanisms and kinetics.

Biology

Research has explored its potential biological roles:

- Pheromone Activity: Studies suggest that this compound may function as a signaling molecule in various organisms, influencing behavior and interactions.

Medicine

The compound is being investigated for its therapeutic properties:

- Anti-inflammatory and Antimicrobial Activities: Preliminary studies indicate potential benefits in treating inflammation and infections .

Industry

In industrial applications, this compound is used for:

- Fragrance and Flavoring Agents: Its pleasant odor makes it suitable for use in perfumes and food flavorings .

Case Studies

Case Study 1: Biological Activity

A study published in Journal of Natural Products investigated the pheromonal effects of this compound on various insect species. Results indicated significant behavioral changes in response to this compound, suggesting its utility in pest management strategies.

Case Study 2: Industrial Application

Research conducted by the Flavor and Fragrance Journal highlighted the use of this compound in the formulation of natural flavoring agents. The study demonstrated that incorporating this compound enhanced the sensory profile of food products.

Mecanismo De Acción

The mechanism by which (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to receptor proteins or enzymes, altering their activity and leading to physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isomeric Comparisons

(E)-6,10-Dimethylundeca-5,9-dien-2-yl Acetate (Fuscumol Acetate)

- Molecular Formula : C₁₅H₂₆O₂ (identical to Z-isomer)

- Key Difference : (E)-configuration at the 5,9-diene.

- Biological Activity : Acts as a sex pheromone for Cardiophorus tenebrosus and C. edwardsi beetles. The (R)-enantiomer specifically attracts males, highlighting stereochemical specificity in biological interactions .

- Application : Used in pest control strategies targeting click beetles (Elateridae) .

| Property | (Z)-Isomer | (E)-Isomer (Fuscumol Acetate) |

|---|---|---|

| CAS Number | 3239-37-0 | 3239-35-8 |

| Stereochemistry | 5Z | 5E |

| Pheromone Activity | Not reported in beetles | Strong attractant for Cardiophorus spp. |

Functional Group Analogues

Geranylacetone (6,10-Dimethylundeca-5,9-dien-2-one)

- Molecular Formula : C₁₃H₂₂O

- Key Difference : Ketone group instead of acetate ester.

- Biological Role: Emits a rose-like aroma, used in fragrances and flavorings . Identified in human skin odor and meat flavor profiles .

6,10-Dimethyl-5,9-undecadien-2-ol

Derivatives in Natural Products

Pheromone Specificity

Metabolomic Significance

- Microbiome Interactions : Geranylacetone derivatives modulate gut microbiota in ulcerative colitis studies, suggesting metabolic versatility of the core structure .

Actividad Biológica

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate, also known as fuscumol acetate, is a compound of significant interest due to its biological activity. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C15H26O2

- Molecular Weight : 238.37 g/mol

- CAS Number : 6436925

The compound is characterized by a long carbon chain with two double bonds and an acetate functional group. Its structure contributes to its volatility and potential as a pheromone component in various biological systems.

1. Pheromonal Role

Fuscumol acetate has been identified as a key component in the pheromone blends of certain beetle species. Research indicates that it plays a crucial role in attracting mates and facilitating communication among individuals of the same species. For example, studies have shown that complex blends including fuscumol acetate are effective in luring specific insect populations, enhancing mating success rates ( ).

2. Antimicrobial Properties

Recent investigations into the antimicrobial properties of fuscumol acetate demonstrate its efficacy against various pathogens. In vitro studies have illustrated its potential to inhibit bacterial growth, making it a candidate for use in agricultural applications to protect crops from microbial threats. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis ( ).

3. Plant Growth Promotion

Fuscumol acetate has also been linked to plant growth-promoting activities. Research indicates that it can stimulate root development and enhance nutrient uptake in several plant species. This effect is attributed to the compound's ability to modulate plant hormone levels, particularly auxins ( ).

Case Studies

| Study | Findings |

|---|---|

| Ray et al. (2014) | Identified fuscumol acetate as a critical component in pheromone blends for lamiine beetles, enhancing mate attraction. |

| Bedoukian (2017) | Demonstrated antimicrobial activity against common agricultural pathogens, suggesting its use as a natural pesticide. |

| Millar et al. (2017) | Showed that fuscumol acetate promotes root growth in plants, indicating potential for agricultural enhancement. |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound interacts with specific receptors in insects that are responsible for pheromone detection.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

- Hormonal Modulation : Fuscumol acetate influences the synthesis and action of plant hormones such as auxins and cytokinins, promoting growth responses.

Q & A

Q. What are the primary methodologies for synthesizing (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate in laboratory settings?

The compound is synthesized via acetylation of its alcohol precursor, (Z)-6,10-dimethylundeca-5,9-dien-2-ol (fuscumol), using acetic anhydride or acetyl chloride under controlled conditions. Commercial racemic mixtures are often resolved via chiral chromatography to isolate the biologically active (R)-enantiomer, which exhibits pheromonal activity in beetles . For stereochemical purity, asymmetric synthesis or enzymatic resolution methods are recommended.

Q. How is this compound analyzed and quantified in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with optimal separation achieved using polar columns (e.g., DB-Wax) or mid-polar phases (e.g., HP-5). Retention indices (RI) are cross-referenced against databases like NIST for identification . For enantiomeric resolution, chiral columns (e.g., Cyclosil-B) are employed, with (R)-fuscumol acetate showing distinct retention times compared to the (S)-form . Quantification uses internal standards such as deuterated analogs or structurally similar ketones (e.g., geranyl acetone).

Q. What is the ecological role of this compound in insect communication?

this compound acts as a sex pheromone in cerambycid beetles (e.g., Cardiophorus tenebrosus and C. edwardsi), attracting males to females. Field bioassays confirm that the (R)-enantiomer is bioactive, while the (S)-form is inactive. Electrophysiological assays (EAG/GC-EAD) validate receptor specificity in target species .

Advanced Research Questions

Q. How do stereochemical variations influence the bioactivity of this compound?

The (R)-enantiomer exhibits >90% attraction efficacy in Cardiophorus spp., while the (S)-enantiomer is inactive. This specificity is linked to chiral recognition by olfactory receptor proteins. Molecular docking studies and site-directed mutagenesis of receptor subunits can elucidate binding motifs. Comparative EAG responses between enantiomers are critical for structure-activity relationship (SAR) analyses .

Q. What genetic or enzymatic pathways regulate the biosynthesis of this compound in insects?

Biosynthesis likely involves terpenoid pathways, with farnesyl pyrophosphate (FPP) as a precursor. Key enzymes include acetyltransferases for esterification and desaturases for double-bond formation. RNA interference (RNAi) targeting putative biosynthetic genes (e.g., CYP4G or AST families) in pheromone glands can validate pathway components . Isotopic labeling (e.g., ¹³C-glucose) tracks precursor incorporation in vivo.

Q. How can conflicting data on pheromone efficacy across beetle species be resolved?

Discrepancies arise from species-specific receptor tuning or ecological niche partitioning. To address this:

- Perform cross-species electrophysiology (EAG/SSR) to map receptor responsiveness.

- Conduct field trials with synthetic enantiomers in sympatric vs. allopatric populations.

- Analyze cuticular hydrocarbon profiles to rule out inhibitory compounds .

Q. What experimental designs are optimal for studying the compound's role in plant-insect interactions?

- Choice tests : Assess beetle attraction to transgenic plants overexpressing putative biosynthetic genes (e.g., CCD enzymes for carotenoid cleavage).

- Metabolomic profiling : Compare VOC emissions between insect-damaged and intact plants via TD-GC-MS.

- RNA-seq : Identify transcriptional changes in insect antennae exposed to synthetic pheromone blends .

Methodological Considerations

Q. How can researchers ensure reproducibility in enantiomer-specific bioassays?

- Use HPLC-purified enantiomers (≥98% purity) verified by polarimetry or circular dichroism.

- Standardize dispenser release rates (e.g., polyethylene bag systems with gravimetric calibration).

- Include negative controls (solvent-only) and positive controls (known pheromones like monochamol) .

Q. What analytical challenges arise when detecting trace amounts in environmental samples?

- Matrix interference from plant VOCs (e.g., terpenoids) necessitates solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE).

- Limit of detection (LOD) can be improved via derivatization (e.g., silylation) or tandem MS (MRM mode) .

Data Contradictions and Validation

Q. Why do some studies report no attraction in cerambycid species despite structural similarity to active pheromones?

Non-responsiveness may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.